5-Chloronicotinoyl chloride

Descripción general

Descripción

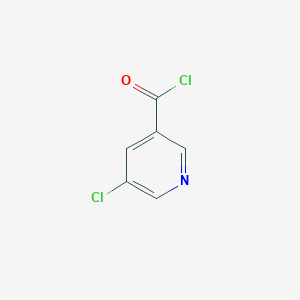

5-Chloronicotinoyl chloride is a chemical compound belonging to the class of chlorinated pyridines. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The compound is characterized by its molecular formula C₆H₃Cl₂NO and is known for its reactivity due to the presence of both a chlorine atom and a carbonyl chloride group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Chloronicotinoyl chloride can be synthesized through the chlorination of nicotinic acid derivatives. One common method involves the reaction of 5-chloronicotinic acid with thionyl chloride under reflux conditions. The reaction typically proceeds as follows:

C6H3ClNO2+SOCl2→C6H3Cl2NO+SO2+HCl

The reaction mixture is then purified by distillation or recrystallization to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using similar reagents and conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloronicotinoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Esterification: It undergoes esterification reactions with diethylene glycol and pentaethylene glycol.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloronicotinic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: React to form esters in the presence of a base such as pyridine.

Thiols: Form thioesters under similar conditions as alcohols.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Chloronicotinoyl chloride plays a crucial role in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammation.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives synthesized from this compound exhibit significant antimicrobial properties. For instance, a study evaluated the in vitro activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results at low concentrations (0.016 mM) for certain derivatives .

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| NC3 | Pseudomonas aeruginosa | 0.016 mM |

| NC5 | Staphylococcus aureus | 0.03 mM |

Agricultural Chemicals

In agriculture, this compound is utilized to enhance the efficacy of pesticides and herbicides. Its application improves crop yields by providing better protection against pests.

Case Study: Pesticide Development

A study highlighted the role of this compound in synthesizing new agrochemical formulations that exhibit increased potency against common agricultural pests. The chlorinated structure enhances the binding affinity to biological targets in pests, leading to improved effectiveness compared to non-chlorinated counterparts.

Material Science

The compound also finds applications in material science, particularly in developing advanced materials such as polymers and coatings that require enhanced durability and resistance to environmental factors.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. This application is particularly relevant in creating materials suitable for harsh environmental conditions.

Biochemical Research

In biochemical studies, this compound is used to modify proteins and peptides, aiding researchers in understanding biological processes and developing new therapeutic strategies.

Case Study: Protein Modification

A study investigated the use of this compound for the selective modification of amino acids in peptides. The results indicated that this modification could enhance the biological activity of peptides, making them more effective as therapeutic agents .

Analytical Chemistry

This compound is also employed in analytical chemistry for various techniques such as chromatography. Its ability to separate and identify complex mixtures makes it valuable in quality control laboratories.

Mecanismo De Acción

The mechanism of action of 5-chloronicotinoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound. For instance, in the synthesis of pharmaceuticals, it may act as a key intermediate that undergoes further transformations to yield the final active ingredient .

Comparación Con Compuestos Similares

6-Chloronicotinoyl Chloride: Similar in structure but differs in the position of the chlorine atom.

Nicotinoyl Chloride: Lacks the chlorine substituent, making it less reactive compared to 5-chloronicotinoyl chloride.

2-Chloronicotinoyl Chloride: Another positional isomer with different reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its position-specific chlorine atom enhances its reactivity, making it a valuable intermediate in various synthetic processes.

Actividad Biológica

5-Chloronicotinoyl chloride, with the chemical formula CHClNO and CAS number 85320-79-2, is a chlorinated derivative of nicotinoyl chloride. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and agricultural applications. Its structure features a pyridine ring, which is pivotal in its interaction with biological systems.

- Molecular Weight : 176.00 g/mol

- Purity : Typically >98% in commercial preparations

- Boiling Point : Not extensively documented, but related compounds suggest stability under standard conditions.

- Functional Groups : Acyl chloride, chloro substituents

Biological Activity Overview

This compound exhibits several biological activities that make it a valuable compound in pharmaceutical and agrochemical research. Its primary applications include:

- Intermediate in Drug Synthesis : This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS) due to its ability to interact with nicotinic acetylcholine receptors (nAChRs) .

- Pesticidal Properties : It has been investigated for its potential use as an insecticide, leveraging its structural similarity to known neonicotinoids, which are effective against a range of pests .

The biological activity of this compound primarily involves its interaction with nAChRs. These receptors are crucial for neurotransmission and are implicated in various neurological disorders. The chlorinated structure enhances binding affinity and selectivity towards these receptors compared to non-chlorinated analogs, influencing various physiological responses.

Research Findings

Several studies have highlighted the biological implications of this compound:

- Pharmacological Studies : Research indicates that derivatives of this compound can modulate nAChR activity, leading to potential therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .

- Insecticidal Activity : Experimental data demonstrate that this compound exhibits significant insecticidal properties against common agricultural pests, suggesting its utility in crop protection .

- Synthesis and Characterization : Various synthetic methods have been developed to produce this compound efficiently, allowing for the exploration of its derivatives and analogs with enhanced biological profiles .

Case Study 1: CNS Targeting

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound derivatives in modulating cholinergic activity. Results indicated that specific modifications to the chloronicotinoyl structure resulted in compounds with improved selectivity and potency against nAChRs.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective control over aphid populations in field trials. The compound's mode of action was linked to its neurotoxic effects on target insects, similar to established neonicotinoids.

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

5-chloropyridine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-4(6(8)10)2-9-3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKOWBGBYPYXET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620515 | |

| Record name | 5-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85320-79-2 | |

| Record name | 5-Chloropyridine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.